molecular formula C28H21FN4O5S B11603094 (3Z)-1-(2-fluorobenzyl)-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-(2-fluorobenzyl)-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11603094
M. Wt: 544.6 g/mol
InChI Key: VMWDMXGYMVBKHX-GYHWCHFESA-N
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Description

1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-6-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a variety of functional groups, including fluorophenyl, trimethoxyphenyl, triazolothiazole, and indolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazolothiazole core, the introduction of the fluorophenyl and trimethoxyphenyl groups, and the final cyclization to form the indolone structure. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate each step.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activities such as anti-inflammatory or anticancer properties.

Medicine

In medicine, this compound could be explored for its therapeutic potential, possibly as a novel pharmaceutical agent targeting specific diseases or conditions.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-6-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
  • **1-[(2-CHLOROPHENYL)METHYL]-3-[(5Z)-6-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
  • **1-[(2-BROMOPHENYL)METHYL]-3-[(5Z)-6-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The uniqueness of 1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-6-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of functional groups and structural features, which might confer unique chemical reactivity or biological activity compared to similar compounds.

Properties

Molecular Formula

C28H21FN4O5S

Molecular Weight

544.6 g/mol

IUPAC Name

(5Z)-5-[1-[(2-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H21FN4O5S/c1-36-20-12-16(13-21(37-2)23(20)38-3)25-30-28-33(31-25)27(35)24(39-28)22-17-9-5-7-11-19(17)32(26(22)34)14-15-8-4-6-10-18(15)29/h4-13H,14H2,1-3H3/b24-22-

InChI Key

VMWDMXGYMVBKHX-GYHWCHFESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6F)/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6F)SC3=N2

Origin of Product

United States

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